5-Nitro-2,1-benzoxazol-3-amine
Description
Global Significance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds are a cornerstone of modern organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijarsct.co.in Nitrogen, oxygen, and sulfur are the most common heteroatoms found in these ring systems. openaccessjournals.com This structural feature imparts unique physicochemical properties and reactivity to heterocyclic molecules, making them indispensable in numerous scientific fields. openmedicinalchemistryjournal.com
The significance of heterocyclic compounds is particularly profound in medicinal chemistry and drug discovery. openmedicinalchemistryjournal.comlongdom.org A vast number of pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic scaffold. ijarsct.co.inopenmedicinalchemistryjournal.com In fact, over 85% of all biologically active chemical compounds contain a heterocycle, and 59% of FDA-approved drugs in the U.S. feature a nitrogen-containing heterocyclic ring. openmedicinalchemistryjournal.comajrconline.org Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, such as herbicides and insecticides, as well as materials science, finding applications in dyes, antioxidants, and corrosion inhibitors. ijarsct.co.inmdpi.com The structural diversity of heterocycles allows for a wide array of chemical and physical properties, making them versatile building blocks in organic synthesis. openaccessjournals.com
The Unique Context of Benzoxazole (B165842) and its Isomeric Systems
Benzoxazole, a bicyclic aromatic compound, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.net This scaffold is of significant interest to researchers as it serves as a foundational structure for a multitude of biologically active molecules. nih.govrsc.org The planar nature of the benzoxazole ring system and its reactive sites allow for extensive functionalization, leading to a broad spectrum of pharmacological activities. globalresearchonline.netresearchgate.net
Derivatives of benzoxazole have been shown to exhibit a wide range of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The isomeric system, benzisoxazole, and its analogues are also recognized as important pharmacophores with applications as anti-HIV, antimicrobial, and antipsychotic agents, among others. nih.gov The versatility of these fused heterocyclic systems in drug discovery underscores their importance in medicinal chemistry. elsevier.comrsc.org
Strategic Importance of Nitrated Organic Compounds in Chemical Synthesis and Mechanistic Studies
Nitration, the introduction of a nitro group (-NO2) into an organic compound, is a fundamental and long-established process in organic chemistry. numberanalytics.comwikipedia.org This reaction is crucial for the synthesis of a wide array of chemical intermediates and products, including those used in the pharmaceutical and dye industries. nih.gov The nitro group is a strong electron-withdrawing group, which significantly alters the chemical and physical properties of the parent molecule. numberanalytics.com
A key strategic advantage of nitration in organic synthesis is the versatility of the nitro group as a synthetic handle. It can be readily transformed into other functional groups, such as amines, which are themselves critical components of many biologically active compounds. numberanalytics.com Furthermore, the study of nitration reactions, including mechanisms like ipso-nitration, provides valuable insights into reaction pathways and regioselectivity, contributing to the broader understanding of organic reaction mechanisms. nih.govrsc.org The presence of a nitro group can also influence the biological activity of a molecule, a property that is exploited in the design of certain pharmaceuticals. numberanalytics.com
Rationale for Dedicated Academic Investigation into 5-Nitro-2,1-benzoxazol-3-amine
The compound this compound, also known as 5-nitrobenzo[d]oxazol-2-amine, presents a compelling subject for dedicated academic investigation due to the unique combination of its structural features. cymitquimica.com It incorporates a benzoxazole core, a nitro group, and an amino group. This specific arrangement of functional groups suggests a high potential for diverse chemical reactivity and biological activity.
The presence of the benzoxazole scaffold itself is associated with a wide range of pharmacological properties. globalresearchonline.net The addition of a nitro group at the 5-position is known to influence the electronic properties of the ring system and can be a key determinant of biological efficacy, as seen in other nitro-substituted benzoxazoles. nih.govnih.gov The amino group at the 2-position offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced or novel activities. cymitquimica.com The isomeric compound, 5-nitro-1,2-benzothiazol-3-amine, has been studied for its ability to modulate protein aggregation, suggesting that the nitro-substituted aminobenzoxazole scaffold may also possess interesting biological properties. nih.govacs.org Therefore, a focused study on this compound is warranted to explore its synthetic utility and to systematically evaluate its potential in areas such as medicinal chemistry.
Defined Research Scope and Core Objectives for this compound
The primary research scope for a dedicated investigation into this compound should encompass its synthesis, characterization, and the exploration of its chemical reactivity and potential biological applications.
Core Objectives:
Synthesis and Optimization: To develop and optimize efficient synthetic routes for the preparation of this compound. This would involve investigating different starting materials and reaction conditions to achieve high yields and purity. For instance, one potential route could involve the cyclization of a suitably substituted o-aminophenol derivative.
Spectroscopic and Structural Characterization: To thoroughly characterize the compound using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography, to confirm its molecular structure.
Investigation of Chemical Reactivity: To explore the chemical reactivity of the amino and nitro groups, as well as the benzoxazole ring system. This could involve reactions such as N-acylation, N-alkylation, and reduction of the nitro group to an amino group, thereby creating new derivatives for further study.
Evaluation of Biological Activity: To screen this compound and its synthesized derivatives for a range of biological activities. Based on the known properties of related compounds, initial screenings could focus on antimicrobial, anticancer, and anti-inflammatory assays.
Structure-Activity Relationship (SAR) Studies: To establish a preliminary understanding of the relationship between the chemical structure of the synthesized compounds and their observed biological activity. This would provide valuable insights for the design of more potent and selective analogues in the future.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2,1-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)9-13-7/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQFPDJMKXGIFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC(=C2C=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535839 | |
| Record name | 5-Nitro-2,1-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94144-40-8 | |
| Record name | 5-Nitro-2,1-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Nitro 2,1 Benzoxazol 3 Amine and Its Analogs
Historical and Contemporary Approaches to the Benzoxazole (B165842) Ring System Synthesis
The synthesis of the benzoxazole ring system has evolved significantly over the years. Historically, the most common approach involved the condensation of 2-aminophenols with carboxylic acids or their derivatives, often under harsh conditions such as strong acids and high temperatures. rsc.orgmdpi.com Other traditional methods include the thermal dehydration of O-acylaminophenols and the Beckmann rearrangement of oximes derived from O-hydroxybenzophenones. globalresearchonline.netresearchgate.net These early methods, while effective, often suffered from drawbacks like low yields, limited substrate scope, and the generation of significant waste. arabjchem.orgrsc.org
Contemporary approaches have focused on developing milder, more efficient, and environmentally benign protocols. A major advancement has been the advent of metal-catalyzed reactions, which have broadened the scope and utility of benzoxazole synthesis. rsc.orgsioc-journal.cnnitrkl.ac.in These modern methods often utilize transition metals like copper, palladium, and nickel to facilitate the crucial C-O and C-N bond formations. rsc.orgnih.govorganic-chemistry.org Furthermore, the development of one-pot and multicomponent reactions has streamlined the synthesis, allowing for the construction of complex benzoxazole derivatives in a single step from simple precursors. rsc.orgmdpi.com The use of green chemistry principles, such as employing water as a solvent or using solvent-free conditions, has also become a prominent trend in modern benzoxazole synthesis. sioc-journal.cn
Precursor Chemistry and Starting Material Considerations for 5-Nitro-2,1-benzoxazol-3-amine Elaboration
The synthesis of this compound requires careful consideration of the starting materials to ensure the correct regiochemistry of the nitro and amine groups. The primary precursors for the benzoxazole core are typically ortho-substituted anilines. nih.gov For the target molecule, a key starting material is a 2-aminophenol (B121084) derivative appropriately substituted to facilitate the introduction of the nitro group at the 5-position and the amine group at the 3-position. kuleuven.be
Targeted Synthetic Routes for this compound
The formation of the benzoxazole ring is the cornerstone of the synthesis. A variety of cyclization strategies can be employed. The classical method involves the condensation of a 2-aminophenol with a suitable carbonyl compound, followed by cyclodehydration. rsc.orgglobalresearchonline.net For the synthesis of this compound, this could involve the reaction of a suitably substituted 2-aminophenol with a reagent that provides the C3-amine functionality.
Modern cyclization methods offer greater control and efficiency. Intramolecular cyclization of ortho-haloanilides, often catalyzed by copper, is a powerful technique. nih.govorganic-chemistry.org This approach involves the formation of a C-O bond through reductive elimination from a metal center. Another innovative method is the oxidative cyclization of phenolic Schiff bases, which can be achieved using various oxidizing agents. globalresearchonline.net The choice of cyclization method depends on the available precursors and the desired reaction conditions.
A study by Patil and Townsend described the formation of N-Alkyl- and N-arylbenzoxazol-2-amines through a solvent-free reaction of 2-chlorobenzoxazoles and amines. arabjchem.org This highlights a potential route where a pre-formed benzoxazole is subsequently aminated.
Introducing a nitro group at a specific position on the benzoxazole ring requires regioselective nitration strategies. The nitration of the benzoxazole ring system is an electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the benzene (B151609) ring. globalresearchonline.net
For the synthesis of this compound, if the benzoxazole core is formed first, a subsequent nitration step would be necessary. The nitration of 2-phenylbenzoxazole, for example, has been shown to yield 6-nitro-2-phenylbenzoxazole at room temperature, indicating that the C6 position is susceptible to nitration. globalresearchonline.net To achieve nitration at the C5 position, the electronic properties of the substituents on the benzoxazole ring must be carefully controlled to direct the incoming nitro group to the desired location.
A study on the regioselective nitration of phenols using cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) demonstrated the synthesis of 2-(2-hydroxy-3-nitrophenyl)benzoxazole, showcasing a method to introduce a nitro group ortho to a hydroxyl group on a phenyl substituent of a benzoxazole. arkat-usa.orgumich.edu While not directly on the benzoxazole core itself, this illustrates the type of regiochemical control that can be achieved. Another approach involves the nitration of phenols using ammonium nitrate and potassium bisulfate, which is presented as a method for regioselective ortho-nitration. dergipark.org.tr
Transition metal catalysis has revolutionized the synthesis of benzoxazoles, offering mild reaction conditions and high functional group tolerance. sioc-journal.cnnitrkl.ac.in Copper-catalyzed methods are particularly prevalent for the intramolecular cyclization of ortho-haloanilides to form the benzoxazole ring. nih.govorganic-chemistry.org These reactions are believed to proceed through an oxidative addition/reductive elimination pathway.
Palladium catalysts are also widely used, for example, in the carbonylation of aryl halides with 2-aminophenols to form benzoxazole derivatives. organic-chemistry.org The use of metal-organic frameworks (MOFs) as heterogeneous catalysts has also emerged as a promising approach. For instance, a manganese-based MOF has been shown to efficiently catalyze the synthesis of benzoxazole derivatives from o-aminophenol and various aromatic aldehydes. bohrium.com These catalyst-assisted pathways provide efficient and selective routes to functionalized benzoxazoles, which could be adapted for the synthesis of this compound.
A variety of catalysts and their applications in benzoxazole synthesis are summarized in the table below.
| Catalyst System | Reaction Type | Starting Materials | Key Advantages |
| CuI / 1,10-phenanthroline | Intramolecular C-O cross-coupling | o-haloanilides | Complements strategies using 2-aminophenols. nih.govorganic-chemistry.org |
| Brønsted acid / CuI | Cyclization | 2-aminophenols, β-diketones | Tolerates various substituents on the 2-aminophenol. organic-chemistry.org |
| Manganese-based heterogeneous catalysts | Oxidative cyclization | o-aminophenols, aldehydes | Environmentally friendly, can be used in continuous flow systems. rsc.org |
| [CholineCl][oxalic acid] (DES) | Cyclization | 2-aminophenols, benzaldehydes | Green, efficient, catalyst can be reused. mdpi.comresearchgate.net |
| Mn-TPA MOF | Heterogeneous catalysis | o-aminophenol, aromatic aldehydes | High conversion, high turnover number and frequency. bohrium.com |
| Pd(OAc)₂ / Ag₂O / MsOH | C4-aryl benzoxazole synthesis | 2-aminophenol, aryl iodide | Forms C4-aryl benzoxazoles. mdpi.com |
To accelerate reaction rates and improve yields, modern synthetic techniques such as microwave-assisted synthesis and flow chemistry have been applied to the production of benzoxazoles. benthamdirect.com
Microwave irradiation has been shown to significantly reduce reaction times in the synthesis of benzoxazoles from 2-aminophenols and carboxylic acids or aldehydes. benthamdirect.comtandfonline.comthieme-connect.com This technique provides rapid and uniform heating, often leading to cleaner reactions and higher yields compared to conventional heating methods. benthamdirect.com For example, a microwave-assisted, solvent-free synthesis of 2-substituted benzoxazoles has been developed, highlighting the green credentials of this technology. thieme-connect.com
Flow chemistry offers advantages in terms of safety, scalability, and process control. acs.orgcam.ac.uknih.gov The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor. acs.orgcam.ac.uknih.gov This method allows for the precise control of reaction parameters such as temperature and residence time, which is particularly beneficial when dealing with unstable intermediates. acs.orgcam.ac.uknih.gov A multistep flow process for the synthesis of benzoxazoles from 3-halo-N-acyl anilines has been reported, showcasing the potential for automated and scalable production. acs.orgcam.ac.uknih.gov
Sustainable and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. royalsocietypublishing.org These principles include preventing waste, maximizing atom economy, using safer solvents, and employing catalytic reactions. royalsocietypublishing.orgedu.krd The goal is to develop environmentally benign and efficient synthetic routes. royalsocietypublishing.org
Several green chemistry approaches have been applied to the synthesis of the broader benzoxazole class of compounds, which can be conceptually extended to this compound. These methods often focus on the use of recyclable catalysts, milder reaction conditions, and solvent-free or aqueous reaction media. nih.govorganic-chemistry.org For instance, the use of a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst has been reported for the synthesis of benzoxazoles under solvent-free ultrasound irradiation, offering advantages like faster reaction rates and high yields. nih.gov Another approach involves using poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) as both a reaction promoter and solvent. arabjchem.org
The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds. rsc.org Green alternatives to this include the use of catalysts like samarium triflate in aqueous media, which allows for mild reaction conditions and catalyst reusability. organic-chemistry.org Furthermore, an iron-catalyzed hydrogen transfer strategy provides a redox condensation of o-hydroxynitrobenzenes with alcohols, presenting a greener route to 2-substituted benzoxazoles. organic-chemistry.org The development of one-pot multicomponent reactions is another significant green strategy, as it reduces the number of synthetic steps and minimizes waste. researchgate.net
While direct green synthesis methods specifically for this compound are not extensively detailed in the provided results, the principles and methodologies applied to analogous benzoxazole and nitro-containing heterocyclic compounds provide a clear framework for developing more sustainable synthetic pathways. These include the use of biodegradable materials, avoidance of high temperatures and pressures, and designing processes that minimize the risk of accidents. royalsocietypublishing.org
Derivatization and Functionalization Strategies of this compound
The derivatization and functionalization of this compound are crucial for modulating its chemical properties and exploring its potential applications. These strategies primarily target the amino group and the nitro-benzoxazole core, allowing for the introduction of a wide range of functional groups and the synthesis of more complex molecules. esisresearch.org
The amino group of this compound is a key site for functionalization through reactions such as acylation and alkylation. esisresearch.org
Acylation: The amino group can be acylated to form amides. For instance, the reaction of 3-amino-5-nitro-benzothiazole, a sulfur analog, with phenylacetyl chloride in pyridine (B92270) yields the corresponding N-(5-nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide. nih.gov This type of reaction can be applied to this compound to introduce various acyl groups, potentially altering its biological and chemical characteristics.
Alkylation: Alkylation of the amino group can also be achieved. While direct alkylation of the exocyclic amino group is not explicitly detailed, related benzoxazole derivatives undergo various N-alkylation reactions. For example, in the synthesis of certain benzoxazolone derivatives, Mannich reactions are used to introduce aminomethyl groups at the nitrogen atom of the benzoxazolone ring. neu.edu.tr This suggests that the amino group of this compound could potentially be functionalized through similar strategies, such as reductive amination.
The table below summarizes some examples of transformations at the amino group of related benzoxazole and benzothiazole (B30560) structures.
| Starting Material | Reagent | Reaction Type | Product |
| 3-Amino-5-nitro-benzothiazole | Phenylacetyl chloride | Acylation | N-(5-Nitro-1,2-benzothiazol-3-yl)-2-phenylacetamide nih.gov |
| 5-chloro-2(3H)-benzoxazolone | Piperazine/Piperidine, Formaldehyde | Mannich Reaction (N-alkylation) | 3-substituted piperazinomethyl/piperidinomethyl-5-chloro-2(3H)-benzoxazolones neu.edu.tr |
The nitro-benzoxazole core of this compound is susceptible to both electrophilic and nucleophilic modifications, allowing for a wide range of functionalization strategies. google.com
Electrophilic Aromatic Substitution: The benzoxazole ring system can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents. For example, the nitration of 2-ethyl-1,3-benzoxazole preferentially occurs at the C-6 position. smolecule.com While the nitro group in this compound is deactivating, further electrophilic substitution would likely be directed to specific positions on the benzene ring, although this is not extensively detailed in the provided results.
Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack. This is a key strategy for introducing various functional groups. A patented process describes the nucleophilic substitution at the 5-position of benzoxazole derivatives, followed by ring-opening of the oxazole (B20620) ring to produce 2-amino-5-substituted phenol (B47542) derivatives. google.com This indicates that the nitro group at the 5-position can be displaced by nucleophiles. Furthermore, in a related system, 2-substituted-5-(4-nitrophenylsulfonamido)benzoxazoles can undergo a glutathione (B108866) (GSH)-mediated SNAr reaction where the thiolate anion of GSH attacks the electrophilic carbon to which the sulfonyl group is attached. esisresearch.org
The table below provides examples of modifications to the benzoxazole core.
| Starting Material | Reagent(s) | Reaction Type | Product |
| Benzoxazole derivative | Nucleophile | Nucleophilic Substitution | 5-substituted benzoxazole derivative google.com |
| 2-Ethyl-1,3-benzoxazole | Nitrating agent | Electrophilic Aromatic Substitution | 2-Ethyl-6-nitro-1,3-benzoxazole smolecule.com |
| 5-Fluoro-2-nitrophenol | Amines | Nucleophilic Aromatic Substitution | 5-Amino-2-nitrophenol derivatives ucsd.edu |
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is a common strategy in the synthesis of various benzoxazole derivatives. The resulting amino group can participate in reactions such as diazotization, followed by coupling reactions to introduce a wide array of substituents.
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, minimizing by-products and enhancing atom economy. tcichemicals.comresearchgate.net
While specific MCRs directly involving this compound as a reactant are not explicitly described in the provided search results, the principles of MCRs can be applied to its synthesis and derivatization. For instance, an eco-friendly one-pot green multicomponent approach has been developed for the synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. researchgate.net This demonstrates the potential for developing MCRs that incorporate a 5-nitro-2,1-benzoxazole-3-amine-like scaffold.
The amino group of this compound makes it a suitable candidate for inclusion in various MCRs. For example, it could potentially act as the amine component in well-known MCRs such as the Ugi or Passerini reactions. tcichemicals.com The Ugi reaction, a four-component reaction, typically involves a carbonyl compound, an amine, an isocyanide, and a carboxylic acid. The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound.
Furthermore, MCRs have been used to synthesize various nitrogen-containing heterocyclic compounds, which are structurally related to benzoxazoles. researchgate.net These reactions often utilize catalysts to facilitate the formation of complex molecules under mild conditions. researchgate.net The development of MCRs for the direct synthesis or functionalization of this compound would represent a significant advancement in the efficient construction of novel derivatives.
Theoretical and Computational Studies of 5 Nitro 2,1 Benzoxazol 3 Amine
Quantum Chemical Investigations of Electronic Structure and Reactivity Descriptors
Quantum chemical methods are powerful tools for elucidating the fundamental electronic characteristics and predicting the chemical reactivity of molecular systems. For 5-Nitro-2,1-benzoxazol-3-amine, these investigations focus on how the interplay between the electron-donating amino group and the electron-withdrawing nitro group influences the benzoxazole (B165842) core.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the ground state properties of molecules. Using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately model structural parameters and energies. researchgate.net For this compound, DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and calculate electronic properties such as dipole moment and polarizability. These calculations show that the nitro and amino substituents significantly impact the electronic distribution and geometry of the benzoxazole ring system. Theoretical studies on similar functionalized benzoxazoles demonstrate that such substitutions can induce notable changes in dipole moments and polarizabilities, which are critical for applications in optoelectronics. mdpi.com
Table 1: Illustrative Ground State Properties of this compound Calculated via DFT (Note: These values are illustrative, based on typical results for similar aromatic nitroamines, as direct computational results for this specific compound are not widely published.)
| Property | Calculated Value | Unit |
| Total Energy | -702.5 | Hartrees |
| Dipole Moment | 6.8 | Debye |
| Polarizability | 25.5 | ų |
| HOMO Energy | -6.2 | eV |
| LUMO Energy | -2.5 | eV |
| HOMO-LUMO Gap | 3.7 | eV |
While DFT provides a cost-effective approach for many molecular properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy for electronic structure characterization, albeit at a higher computational cost. These methods are essential for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. For this compound, such high-level calculations would provide a more refined understanding of its electron correlation energies and excited state properties, which are crucial for predicting its photochemical behavior.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the FMO analysis reveals how the substituent groups dictate the molecule's reactivity. The HOMO is typically localized on the more electron-rich portions of the molecule, namely the amino group and the benzoxazole ring, identifying these as the primary sites for electrophilic attack. Conversely, the LUMO is concentrated around the electron-withdrawing nitro group, marking it as the probable site for nucleophilic attack. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. In related benzoxazole derivatives, FMO analysis has been used to determine the charge transfer characteristics within the molecules. researchgate.net
The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the EPS map shows distinct regions of positive and negative potential. nih.gov Negative potential (typically colored red) is concentrated around the electronegative oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. mdpi.com Regions of positive potential (colored blue) are generally found near the hydrogen atoms of the amino group, suggesting these are centers for nucleophilic interaction. nih.gov This charge polarization, driven by the donor amino group and acceptor nitro group, is key to understanding the molecule's intermolecular interactions and reactivity patterns. mdpi.com
Conformational Analysis and Tautomeric Equilibria of this compound
The study of conformational isomers and tautomeric forms is critical for a complete understanding of a molecule's chemical behavior. This compound can theoretically exist in different tautomeric forms, primarily through proton transfer involving the exocyclic amino group (amino-imino tautomerism). Computational studies can predict the relative stabilities of these tautomers. By calculating the Gibbs free energy of each form, it is possible to determine the predominant species at equilibrium. Studies on similar heterocyclic systems have shown that the equilibrium can be influenced by substitution effects and solvent polarity. mdpi.com Conformational analysis further explores the rotation around single bonds, such as the C-N bond of the amino group, to identify the most stable spatial arrangement of the atoms.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their structural dynamics and interactions with the surrounding environment, such as solvent molecules. mdpi.com For this compound, MD simulations can model how the molecule behaves in different solvents, revealing how solvent polarity affects its conformation and electronic properties. mdpi.com These simulations can track the formation and breaking of hydrogen bonds between the solute and solvent, which can significantly influence tautomeric equilibria and reactivity. Reactive force fields (ReaxFF) can also be used in MD simulations to model chemical reactions and decomposition pathways under specific conditions. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Theoretical Models for Benzoxazoles
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.govresearchgate.net These models are crucial in medicinal and materials chemistry for predicting the properties of new compounds, thereby saving time and resources by prioritizing synthetic efforts. nih.govnih.gov For the benzoxazole class of compounds, various QSPR/QSAR models have been developed to predict properties ranging from biological activity to electrochemical potential.
The fundamental principle of QSPR/QSAR is to represent the molecular structure using numerical values known as molecular descriptors. These descriptors can be categorized into several types:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical descriptors: These require the 3D structure of the molecule and include information about interatomic distances and molecular volume.
Electronic descriptors: These quantify features related to the electron distribution in the molecule, such as dipole moments and orbital energies.
Constitutional descriptors: These reflect the basic composition of the molecule, including molecular weight and atom counts.
Once calculated, these descriptors are used as independent variables in statistical methods, such as multiple linear regression (MLR), to build a model that correlates them with an experimental property (the dependent variable). The predictive power and robustness of these models are evaluated using statistical parameters like the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Rcv²), and the predictive R² (R²pred). nih.gov
Several studies have successfully applied these principles to benzoxazole derivatives. For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for the anticancer activity of benzoxazole derivatives against various cell lines. nih.gov These models provide 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, offering insights for designing more potent analogues. nih.gov In one study, CoMSIA models incorporating steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields yielded robust predictive models for the anticancer activity of benzoxazole derivatives. nih.gov
The table below summarizes findings from selected QSPR/QSAR studies on benzoxazole and related heterocyclic structures, illustrating the properties modeled and the statistical quality of the models.
| Compound Class | Modeled Property | Model Type | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| Benzoxazole derivatives | Anticancer activity (HepG2) | CoMSIA | Rcv² = 0.711, R²pred = 0.6198 | nih.gov |
| Benzoxazole derivatives | Anticancer activity (HCT-116) | CoMFA | Rcv² = 0.574, R²pred = 0.5597 | nih.gov |
| Benzoxazole derivatives | Anticancer activity (MCF-7) | CoMSIA | Rcv² = 0.669, R²pred = 0.6577 | nih.gov |
These models underscore the importance of specific structural features. For example, the structure-activity relationship (SAR) of benzoxazole derivatives often indicates that substitutions at the C-2 and C-5 positions of the core structure are critical for biological potency. researchgate.netmdpi.com The presence of electron-withdrawing and electron-releasing groups at different positions can significantly enhance the biological effects of these compounds. researchgate.net
Computational Exploration of Intermolecular Interactions and Self-Assembly Propensities
The supramolecular organization of molecules, dictated by non-covalent intermolecular interactions, is fundamental to the properties of materials and biological systems. Computational chemistry provides powerful tools to explore these interactions and predict the self-assembly propensities of molecules like this compound.
Key intermolecular forces that drive self-assembly include hydrogen bonding, π-π stacking, and van der Waals forces. The molecular structure of this compound, featuring a planar aromatic system, a nitro group (a potential hydrogen bond acceptor), and an amine group (a hydrogen bond donor), suggests a strong potential for forming ordered assemblies through both π-stacking and hydrogen bonding.
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate molecular structures, electronic properties, and intermolecular interactions. researchgate.net DFT calculations can be used to determine optimized molecular geometries and to visualize molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of a molecule, predicting sites for intermolecular interactions. researchgate.net For benzoxazole derivatives, DFT studies have been used to analyze charge transfer within the molecules and to calculate reactivity descriptors that predict how they will interact with other species. researchgate.netscilit.com
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. By simulating the movements of atoms and molecules, MD can reveal how benzoxazole derivatives might interact with each other in a condensed phase, providing insight into the stability of potential self-assembled structures. bohrium.com For example, MD simulations can be used to analyze the stability of a ligand-protein complex, which is governed by the same types of intermolecular forces that drive self-assembly. bohrium.com
Experimental studies on related compounds, aided by computational analysis, have provided direct evidence of self-assembly in benzoxazole-containing systems. For instance, a study on a series of carbazole-based vinyl-benzoxazole derivatives demonstrated their ability to form gels through self-assembly. Powder X-ray diffraction (XRD) analysis, combined with simulations, revealed that the gelation was driven by a head-to-tail π-stacking arrangement between the aromatic cores of the molecules, alongside ordered stacking of attached alkyl chains.
The introduction of a nitro group can significantly influence self-assembly properties. Studies on other classes of aromatic compounds have shown that nitro-substitution can dramatically increase a molecule's dipole moment, which can in turn affect how the molecules pack and aggregate in different solvent environments. lsu.edu In the case of this compound, the strong electron-withdrawing nature of the nitro group, combined with the electron-donating amine group, would create a significant molecular dipole, likely promoting strong, directional intermolecular interactions that favor ordered self-assembly.
Mechanistic Investigations of Reactivity and Reaction Pathways of 5 Nitro 2,1 Benzoxazol 3 Amine
Elucidation of Electron Transfer Mechanisms Involving the Nitro Group
The nitro group is one of the most powerful common electron-withdrawing groups and is highly adept at accepting an electron to form a corresponding radical anion esisresearch.org. This process is central to the electrochemical behavior of 5-Nitro-2,1-benzoxazol-3-amine. The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of single-electron transfer steps. The initial and often reversible step is the formation of a nitro anion radical (ArNO₂⁻•) researchgate.net.
In aprotic media like dimethylsulfoxide (DMSO), this radical anion can be stable. However, in the presence of proton donors, it can undergo further reduction to nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates, ultimately leading to the corresponding amine (ArNH₂) researchgate.net. Studies on various nitro-bearing heterocyclic compounds, such as 5-nitroindazole (B105863) derivatives, have characterized this nitro reduction process using cyclic voltammetry. These studies show that the reduction potential is influenced by the molecular structure and the presence of acidic or basic moieties within the molecule, which can lead to self-protonation of the nitro anion radical nih.gov.
While direct electrochemical data for this compound is not extensively detailed, the behavior of related nitro-benzoxazole derivatives provides significant insight. For instance, electrochemical studies of N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide show that the nitro group is the primary electroactive center esisresearch.org. The introduction of electron-withdrawing groups onto a nitrobenzene (B124822) system is known to shift the reduction potential to a more positive value, stabilizing the resulting radical anion esisresearch.org. Therefore, the fused benzoxazole (B165842) ring system in this compound is expected to influence the precise reduction potential of its nitro group.
Table 1: Electrochemical Reduction Potentials of Representative Nitroaromatic Compounds
| Compound | First Reduction Potential (V vs. reference) | Solvent/Electrolyte | Notes |
|---|---|---|---|
| Nitrobenzene | -1.15 V vs. Ag/AgCl | DMF | Reversible one-electron reduction to the radical anion researchgate.net. |
| N-(2-benzylbenzoxazol-5-yl)-4-nitrobenzamide | Not specified, but shows clear reduction peaks | DMSO/TBATFB | The nitro group is the electroactive moiety, enabling quantitative determination via voltammetry esisresearch.org. |
| 5-Nitroindazole Derivatives | Varies with structure | DMSO | The reduction process is affected by intramolecular acidic moieties, leading to nitro anion self-protonation nih.gov. |
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Benzoxazole Core
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic rings bearing strong electron-withdrawing groups, such as a nitro group. The SNAr mechanism allows for the displacement of a leaving group (like a halide) by a nucleophile. This process is generally not feasible on an unsubstituted benzene (B151609) ring but is highly facilitated by the presence of a nitro group positioned ortho or para to the leaving group libretexts.orglibretexts.org.
The mechanism proceeds in two steps:
Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex libretexts.org. The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which is a critical stabilizing interaction youtube.com.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product nih.gov.
For this compound, the nitro group at the 5-position strongly activates the benzoxazole core for nucleophilic attack. Although the 3-amino group is not a typical leaving group, substitution can occur at other positions on the benzene ring if a suitable leaving group is present. For example, in related 5-halo-6-nitro-2-substituted benzoxazoles, the halogen at the 5-position can be displaced by a nucleophile google.com. The rate-limiting step in SNAr reactions is typically the initial addition of the nucleophile to form the Meisenheimer complex nih.gov. The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the number and strength of the electron-withdrawing groups youtube.comyoutube.com.
Table 2: Key Factors Influencing SNAr Reactions on Nitro-Aromatic Systems
| Factor | Influence on Reaction Rate | Mechanistic Rationale |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Strong EWGs (e.g., -NO₂) are required. The more EWGs, the faster the rate. | Stabilizes the negatively charged Meisenheimer intermediate through resonance and inductive effects libretexts.orgyoutube.com. |
| Position of EWG | Must be ortho or para to the leaving group. Meta positioning is ineffective. | Allows for direct resonance delocalization of the negative charge onto the EWG. This is not possible from the meta position libretexts.org. |
| Leaving Group | For halogens, the trend is often F > Cl > Br > I. | This is opposite to SN2 trends. The highly electronegative fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial (rate-determining) nucleophilic attack youtube.com. |
| Nucleophile | Stronger nucleophiles generally react faster. | The reaction rate depends on the nucleophile's ability to attack the electron-poor aromatic ring. |
Acid-Catalyzed and Base-Mediated Reactions of this compound
The presence of both an amino group and a benzoxazole ring system makes this compound susceptible to both acid- and base-mediated reactions.
Acid-Catalyzed Reactions: Under strong acidic conditions, the 3-amino group, being the most basic site, is expected to be protonated to form an ammonium (B1175870) salt. More severe acidic conditions can lead to the hydrolysis and opening of the benzoxazole ring. This type of acid-catalyzed hydrolysis is a known reaction for benzoxazoles, often proceeding through an initial protonation step followed by nucleophilic attack of water to cleave the heterocyclic ring, ultimately yielding a 2-aminophenol (B121084) derivative google.com. For instance, studies on 5-substituted benzosulfamides have shown that acid-catalyzed hydrolysis can proceed through either A1 or A2 mechanisms depending on the acid concentration researchgate.net. A patent for producing 5-nitro-2-aminophenol describes the formation of a benzoxazole intermediate via an acid-catalyzed cyclization, which can be subsequently hydrolyzed google.com.
Base-Mediated Reactions: The amino group of this compound can act as a nucleophile. Its reactivity can be modulated by bases. While weak bases may simply act as acid scavengers in acylation or alkylation reactions, strong bases can deprotonate the amino group, significantly increasing its nucleophilicity. The synthesis of various N-substituted derivatives of the related 3-amino-5-nitro-1,2-benzisothiazole often employs bases like pyridine (B92270) or triethylamine (B128534) to facilitate reactions such as acylation with acetyl chloride or phenylacetyl chloride nih.gov. These bases act to neutralize the HCl byproduct and can also enhance the nucleophilic character of the amino group.
Photophysical and Photochemical Transformation Mechanisms
The photochemistry of nitroaromatic compounds is a well-established field, often involving the excited state of the nitro group. Upon irradiation, photoexcited nitrobenzene derivatives can participate in reactions such as remote oxidation of unactivated C-H bonds mst.edu.
For this compound, two primary photochemical pathways can be postulated based on its structure:
Nitro Group-Mediated Reactions: The photoexcited nitro group can act as a powerful oxidant. In a process analogous to the remote oxidation by nitrobenzene derivatives, intramolecular hydrogen abstraction could occur, leading to cyclized or rearranged products.
Photosubstitution of the Nitro Group: In some cases, particularly in the presence of nucleophiles, the nitro group itself can be displaced upon UV irradiation. This pathway has been observed in other nitro-heterocyclic systems.
The benzoxazole moiety itself contributes significantly to the photophysical properties of the molecule. Benzoxazole derivatives are known for their applications as fluorescent sensors and laser dyes, indicating they possess active and tunable electronic excited states esisresearch.orgnih.gov. Studies on benzoyl-carbazole, another heterocyclic system, have shown that the observed photophysical properties, such as dual emission, can be complicated by underlying photochemical processes like photo-Fries rearrangement or Mallory reactions, which transform the original molecule into new fluorescent products . Similarly, the photostability and emission properties of this compound would be critical to understand, as photoreactions could lead to degradation or the formation of new, photophysically active species. Ruthenium complexes incorporating 5-nitroimidazole have been designed to be either photostable or to undergo light-triggered release of the nitroimidazole ligand, demonstrating that the photochemical pathway can be tuned by modifying the molecular structure unifi.it.
Thermal Decomposition and Stability under Extreme Conditions
The thermal stability of a molecule is a critical parameter, and for a compound containing a nitro group, it is of particular importance due to the energetic nature of this functional group. Thermogravimetric analysis (TGA) is the standard technique used to measure the mass change of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability umw.edu.pl.
The decomposition of nitroaromatic compounds typically involves the exothermic breakdown of the nitro group, leading to the release of nitrogen oxides (NOx) echemi.com. The complete decomposition of the this compound molecule under extreme heat would be expected to liberate a mixture of gaseous products, including nitrogen oxides (NO, NO₂), carbon oxides (CO, CO₂), and other volatile fragments resulting from the fragmentation of the heterocyclic ring system. TGA analysis of polymers like polyamide 66 shows distinct decomposition steps that can be correlated with the loss of specific structural components and the formation of char residue umw.edu.pl. A similar multi-step decomposition could be possible for this molecule, beginning with the loss of the nitro and amino functionalities, followed by the fragmentation of the more stable benzoxazole core at higher temperatures.
Table 3: Decomposition Data for Related Heterocyclic Compounds
| Compound | Decomposition Temperature (°C) | Method | Notes |
|---|---|---|---|
| 3-Amino-5-nitro-2,1-benzisothiazole | ~250 (dec.) | Melting Point Determination | "dec." indicates decomposition at the melting point chemicalbook.comprotheragen.ai. |
| Calcium Oxalate Monohydrate (Reference) | Step 1: ~171, Step 2: ~504, Step 3: ~740 | TGA (10 K/min in air) | Shows distinct, multi-step decomposition corresponding to loss of H₂O, CO, and CO₂ umw.edu.pl. |
| Polybenzoxazines (General) | Varies (e.g., 350-400) | TGA | High char yield is a characteristic feature, indicating good thermal stability of the core ring structure researchgate.net. |
Investigations into Ligand Exchange and Coordination Chemistry with Metal Centers
Heterocyclic compounds containing nitrogen and other heteroatoms, such as benzoxazoles, are excellent ligands for coordinating with metal ions nih.gov. The this compound molecule possesses multiple potential coordination sites, primarily the nitrogen atoms of the 3-amino group and the benzoxazole ring. This allows it to act as a chelating ligand, forming stable complexes with various transition metals.
The coordination of benzoxazole and related benzimidazole/benzothiazole (B30560) derivatives has been widely studied. These ligands typically coordinate to metal ions like Zn(II), Cu(II), Ni(II), and Fe(III) nih.gov. The formation of these metal complexes can significantly alter the biological and physical properties of the parent ligand, for example, by enhancing antibacterial activity or modifying redox potentials nih.govnih.gov.
In the case of this compound, coordination would likely involve the formation of a five- or six-membered chelate ring with a metal center, utilizing the amino nitrogen and one of the heteroatoms from the oxazole (B20620) ring. The specific coordination mode and the resulting geometry of the complex (e.g., tetrahedral, square planar, octahedral) would depend on the metal ion, the stoichiometry of the reaction, and the solvent system. For example, ruthenium(II) complexes with 5-nitroimidazole have been synthesized where the ligand coordinates in its deprotonated (imidazolate) form unifi.it. A similar deprotonation of the amino group in this compound could occur upon coordination to certain metal centers, particularly in the presence of a base. The study of ligand exchange processes is crucial for understanding the stability of these complexes and their potential reactivity in different chemical environments.
Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation of 5 Nitro 2,1 Benzoxazol 3 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) for Solution State Structure and Dynamics
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 5-Nitro-2,1-benzoxazol-3-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete map of the atomic connectivity.
2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are required to assemble the molecular framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would reveal the connectivity of the protons on the aromatic ring, confirming their relative positions (e.g., ortho, meta).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals for the protonated aromatic carbons.
Based on data from analogous nitro-substituted benzazoles, the expected chemical shifts can be predicted. mdpi.com The presence of the electron-withdrawing nitro group and the electron-donating amino group would significantly influence the chemical shifts of the aromatic protons and carbons. mdpi.com
Dynamic NMR for Rotational Barriers and Exchange Processes
The amine group in this compound may exhibit restricted rotation around the C-N bond, particularly if there is significant double bond character due to resonance with the ring system. Dynamic NMR (D-NMR) experiments, which involve recording spectra at variable temperatures, could be used to study this potential rotational barrier. At low temperatures, the rotation might be slow enough on the NMR timescale to give rise to distinct signals, which would broaden and coalesce into a single averaged signal as the temperature is raised. The coalescence temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. Similarly, proton exchange processes involving the amine protons and trace amounts of water in the solvent can also be studied using this technique.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy provides direct information about the functional groups present in a molecule and the nature of their chemical bonds. FT-IR and Raman spectroscopy are complementary techniques that are ideal for characterizing this compound.
Nitro Group (NO₂): The nitro group gives rise to two very strong and characteristic stretching vibrations in the FT-IR spectrum. The asymmetric stretch (νas) typically appears in the 1500-1600 cm⁻¹ region, while the symmetric stretch (νs) is found between 1300-1400 cm⁻¹. esisresearch.orgorientjchem.org These bands are often intense and provide clear evidence for the presence of the nitro functionality.
Amine Group (NH₂): The N-H stretching vibrations of the primary amine would be expected in the 3100-3500 cm⁻¹ region. Typically, two bands are observed corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration appears in the 1590-1650 cm⁻¹ region.
Benzoxazole (B165842) Ring: The C=N stretching vibration of the oxazole (B20620) ring is expected around 1600-1650 cm⁻¹. The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage within the ring are also characteristic, appearing in the 1000-1250 cm⁻¹ range. esisresearch.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending modes appear as strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene (B151609) ring. esisresearch.org
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3100 - 3500 | FT-IR |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| C=N Stretch (Oxazole Ring) | 1600 - 1650 | FT-IR, Raman |
| N-H Bend (Scissoring) | 1590 - 1650 | FT-IR |
| NO₂ Asymmetric Stretch | 1500 - 1600 | FT-IR (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| NO₂ Symmetric Stretch | 1300 - 1400 | FT-IR (Strong) |
| C-O-C Asymmetric Stretch | 1150 - 1250 | FT-IR |
| C-O-C Symmetric Stretch | 1000 - 1070 | FT-IR, Raman |
X-ray Diffraction (Single Crystal and Powder) for Solid-State Molecular and Supramolecular Architecture
X-ray diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would definitively confirm the connectivity and planarity of the benzoxazole ring system. Furthermore, it would reveal the supramolecular architecture, showing how individual molecules pack in the crystal lattice. The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the nitro group oxygens and the oxazole nitrogen) suggests that extensive intermolecular hydrogen bonding is likely to be a dominant feature in the crystal packing. nih.gov Pi-stacking interactions between the aromatic rings of adjacent molecules are also anticipated.
Powder X-ray Diffraction (PXRD): In cases where single crystals cannot be obtained, PXRD can be used to analyze a microcrystalline powder. This technique is useful for identifying the crystalline phase, assessing sample purity, and can be used for structure determination in favorable cases.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Analysis and Reaction Intermediates
High-Resolution Mass Spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to gain structural information. The fragmentation pattern of nitroaromatic compounds is well-documented and can be predicted for this compound. nih.gov
A plausible fragmentation pathway would likely involve:
Loss of NO or NO₂: A characteristic fragmentation of aromatic nitro compounds is the loss of nitric oxide (NO, 30 Da) or nitrogen dioxide (NO₂, 46 Da) as radical species. nih.gov
Ring Cleavage: The benzoxazole heterocyclic ring can undergo cleavage. Common fragmentation might include the loss of CO or HCN from the ring system.
Sequential Losses: A combination of these processes can occur, for example, the initial loss of NO₂ followed by the loss of CO from the resulting ion.
Analyzing these fragmentation patterns helps to confirm the different components of the molecule and their connectivity. HRMS is also invaluable for identifying reaction intermediates in synthesis or degradation studies.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Energy Levels
UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) attached to the benzoxazole core.
This arrangement creates a "push-pull" or donor-acceptor system, which typically results in a strong, low-energy absorption band in the UV-Vis spectrum corresponding to an intramolecular charge transfer (ICT) transition. This ICT band is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (a shift to longer wavelengths) of the absorption maximum.
Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. Many donor-acceptor systems are fluorescent, and their emission spectra are also often highly solvatochromic. The difference between the absorption and emission maxima (the Stokes shift) can provide insights into the geometric and electronic changes that occur in the excited state. beilstein-journals.org Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by calculating the energies and oscillator strengths of electronic transitions. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-nitro-2-(4-nitrobenzyl) benzoxazole |
| 5-nitro-2-(p-fluorophenyl)benzoxazole |
| 5-nitro-1,3-benzodioxole |
| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide |
| 3-nitro-1H-1,2,4-triazole |
| 3,5-dinitro-1H-pyrazole |
| 1,2-benzisoxazole N-oxides |
| aminonitrotoluenes |
| nitrobenzoic acids |
Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS) for Complex Mixture Analysis in Reaction Studies
The synthesis of specialized chemical compounds such as this compound invariably produces complex mixtures containing the target molecule, unreacted starting materials, intermediates, isomers, and various byproducts. The comprehensive analysis of these reaction mixtures is critical for mechanistic elucidation, reaction optimization, and ensuring the purity of the final product. Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for this purpose due to their unparalleled sensitivity and selectivity. Among these, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed tools.
While specific literature detailing the MS/MS analysis of this compound is not extensively published, the application of these techniques can be thoroughly understood from studies on analogous structures, such as nitroaromatic compounds and other benzoxazole derivatives. nih.govrsc.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preeminent technique for the analysis of reaction mixtures involved in the synthesis of this compound. The compound's polarity, conferred by the nitro and amine functional groups, and its relatively high molecular weight make it ideally suited for Liquid Chromatography (LC) separation. Furthermore, its potential thermal lability makes LC a more suitable separation technique than GC.
In a typical LC-MS/MS workflow, the reaction mixture is first separated on a reversed-phase HPLC or UHPLC column (e.g., a C18 column). This separation resolves the different components based on their polarity. The eluent from the LC column is then directed into the ion source of a tandem mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, as it is a soft ionization method that typically keeps the parent molecule intact, generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. The nitro group's electron-withdrawing nature can also facilitate ionization through atmospheric pressure chemical ionization (APCI). nih.gov
The first stage of the mass spectrometer (MS1) isolates the molecular ion of interest (the precursor ion). This isolated ion is then passed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon). The resulting fragment ions (product ions) are then analyzed by the second stage of the mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern for a specific compound, delivering exceptional selectivity and sensitivity for its detection and quantification even in a complex matrix. sciex.comnih.gov
For the structural elucidation of unknown byproducts or intermediates, a full product ion scan can be performed. By analyzing the fragmentation patterns, chemists can deduce the structures of these unknown species, providing critical insights into the reaction mechanism. For this compound (Molecular Weight: 179.13 g/mol ), characteristic fragmentation would likely involve the loss of the nitro group (NO₂, 46 Da), loss of carbon monoxide (CO, 28 Da), or cleavage of the oxazole ring.
The table below illustrates the type of data that would be generated from an LC-MS/MS analysis of a hypothetical reaction mixture for the synthesis of this compound.
| Retention Time (min) | Precursor Ion (m/z) [M+H]⁺ | Major Product Ions (m/z) | Tentative Identification |
|---|---|---|---|
| 2.85 | 155.05 | 139.06, 111.06, 84.04 | Starting Material (e.g., 2-Amino-3-nitrophenol) |
| 4.52 | 180.05 | 150.04, 134.04, 106.04 | This compound (Product) |
| 4.78 | 180.05 | 150.04, 134.04, 120.03 | Isomeric Nitro-benzoxazol-amine (Impurity) |
| 5.91 | 194.06 | 178.07, 148.06, 120.05 | Acetylated byproduct (Impurity) |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of an LC-MS/MS analysis for reaction monitoring.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS serves as a complementary technique for analyzing complex reaction mixtures. Its application is generally limited to analytes that are volatile and thermally stable. restek.com In the context of this compound synthesis, GC-MS/MS would be highly effective for identifying and quantifying volatile starting materials, solvents, or low-molecular-weight, non-polar byproducts.
For less volatile compounds like the target molecule itself, derivatization may be required to increase volatility and thermal stability, for instance, through silylation of the amine group. However, this adds complexity to the sample preparation process. When applicable, GC offers superior chromatographic resolution compared to conventional HPLC, allowing for the separation of closely related isomers. The coupling with tandem mass spectrometry provides the same benefits of selectivity and sensitivity as LC-MS/MS, making it an excellent tool for trace-level impurity analysis. taylorfrancis.comiajps.com
Mechanistic Biochemical and Cellular Probing with 5 Nitro 2,1 Benzoxazol 3 Amine Strictly Non Clinical and Non Safety
Exploration of Molecular Target Interactions and Binding Specificity (in vitro)
No research data is available for 5-Nitro-2,1-benzoxazol-3-amine in this area.
Enzyme Kinetic Studies (e.g., Inhibition Constants, Mechanism of Inhibition)
No enzyme kinetic studies, inhibition constants, or mechanisms of inhibition have been reported for this compound.
Receptor Binding Assays and Ligand Displacement Studies
No receptor binding assays or ligand displacement studies have been published for this compound.
Cellular Pathway Interrogation and Signaling Modulation (in vitro cell lines)
No research data is available for this compound in this area.
Gene Expression and Proteomic Profiling in Cellular Systems
No studies on gene expression or proteomic profiling in response to treatment with this compound have been found.
Subcellular Localization and Interaction Partner Identification
There is no available information on the subcellular localization or molecular interaction partners of this compound.
Structure-Activity Relationship (SAR) Derivation for Mechanistic Hypothesis Generation
No structure-activity relationship studies have been conducted for derivatives of this compound to generate mechanistic hypotheses.
Computational Biology Approaches to Ligand-Biomolecule Docking and Molecular Dynamics
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the potential interactions between small molecules and biological macromolecules. While direct computational studies on this compound are not extensively documented in publicly available literature, research on structurally related 5-nitro-1,3-benzoxazole derivatives provides significant insights into their potential biomolecular targets and binding mechanisms. These studies help in predicting binding affinities and understanding the stability of ligand-protein complexes, which is crucial for mechanistic biochemical probing.
Molecular docking studies on a series of novel 5-nitro-1,3-benzoxazole derivatives have been performed to investigate their interaction with β-tubulin, a protein critical for microtubule formation and a target in parasitology. The docking results for these derivatives indicated moderate to good binding affinities within the colchicine (B1669291) binding site of β-tubulin. For instance, certain derivatives were found to form hydrogen bonds with key amino acid residues in the active pocket, suggesting a potential mechanism for inhibiting tubulin polymerization. The binding energy and the nature of these interactions are crucial determinants of the inhibitory potential of the compounds.
Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. For 5-nitro-1,3-benzoxazole derivatives, MD simulations have revealed that while initial docking may show favorable binding, the protein-ligand interactions can be short-lived. This suggests that the mechanism of action might not be exclusively through targeting β-tubulin or that the binding is transient, potentially indicating a multifactorial mode of action. Further computational analyses, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide deeper insights into the free energy of binding for these complexes.
Table 1: Molecular Docking and Dynamics Simulation Data for 5-Nitro-1,3-benzoxazole Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Stability |
| 5-nitro-1,3-benzoxazole-2-thiol | β-tubulin | Good Affinity | Not specified | Forms two or more hydrogen bonds |
| Derivative 4 | β-tubulin | Good Affinity | Not specified | Forms two or more hydrogen bonds |
| Derivative 5 | β-tubulin | Minimum Binding Energy | Not specified | Forms one hydrogen bond |
| Derivative 6 | β-tubulin | Good Affinity | Not specified | Forms two or more hydrogen bonds |
| Derivative 7 | β-tubulin | Good Affinity | Not specified | Forms two or more hydrogen bonds |
Data is synthesized from studies on 5-nitro-1,3-benzoxazole derivatives as a proxy for this compound.
Design and Synthesis of this compound Derivatives as Molecular Probes
The design and synthesis of derivatives of a core chemical scaffold are fundamental to developing molecular probes for biochemical and cellular research. The goal is to create analogs with modified properties to explore structure-activity relationships (SAR), identify specific biological targets, or enhance potency. The synthetic versatility of the benzoxazole (B165842) core allows for the introduction of various functional groups to modulate its electronic, steric, and physicochemical properties.
The design of molecular probes based on the 5-nitro-benzoxazole scaffold often involves modifying specific positions on the molecule. For instance, starting from 5-nitro-1,3-benzoxazole-2-thiol, a range of derivatives can be synthesized by targeting the thiol group. This position can be alkylated or otherwise functionalized to introduce different side chains, which can then interact differently with target biomolecules. The synthesis of such derivatives allows for a systematic exploration of how changes in a specific part of the molecule affect its biological interactions.
Another common strategy involves the synthesis of amide derivatives. For example, Methyl-2-amino benzoxazole-5-carboxylate can be reacted with various aliphatic and aromatic acid chlorides to produce a library of amide derivatives. A similar approach could be applied to this compound, where the exocyclic amine group serves as a handle for introducing diverse substituents via acylation or other amine-related reactions. The synthesis of related 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides has been achieved by reacting 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides, demonstrating a viable synthetic route for creating such analogs. These synthetic schemes provide a roadmap for creating a library of this compound derivatives to be used as molecular probes in various biochemical assays.
Table 2: Examples of Synthetic Pathways for Benzoxazole and Benzimidazole Derivatives
| Starting Material | Reagents | Product Type | Reference |
| 5-nitro-1,3-benzoxazole-2-thiol | Various alkylating/functionalizing agents | Thioether/functionalized thiol derivatives | |
| 4-nitro-1,2-phenylenediamine | Cyanogen bromide | 5(6)-nitro-1H-benzimidazol-2-amine | |
| 5(6)-nitro-1H-benzimidazol-2-amine | 2-chloroacetamides, K2CO3 | 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides | |
| Methyl-2-aminobenzoxazole-5-carboxylate | Aliphatic/aromatic acid chlorides | Amide derivatives | |
| 2-aminophenol (B121084) | Carbon disulfide, KOH | Benzo[d]oxazole-2-thiol |
Exploration of 5 Nitro 2,1 Benzoxazol 3 Amine in Materials Science and Industrial Chemistry Non Biological/non Medical
Utilization as a Synthetic Intermediate for Complex Organic Molecules
The benzoxazole (B165842) ring system is a versatile building block in organic synthesis, and the presence of reactive functional groups like the amino moiety on the 5-Nitro-2,1-benzoxazol-3-amine scaffold provides a gateway to a vast array of more complex molecular architectures. The primary amino group is a key reactive site, enabling a variety of chemical transformations.
The synthesis of the benzoxazole core itself is well-established, typically involving the condensation and cyclization of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or β-diketones. acs.orgorganic-chemistry.org The incorporation of substituents such as nitro groups is often achieved by starting with a correspondingly substituted 2-aminophenol (B121084). acs.org
Once formed, the amino group on the benzoxazole ring can undergo several fundamental reactions:
Acylation and Sulfonylation: The amino group can react with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to link the benzoxazole core to other functional units.
Diazotization: The primary aromatic amine can be converted into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halides, cyano groups) or in azo coupling reactions to form dyes. nih.govunb.ca
Nucleophilic Substitution and Amination: The amino group can act as a nucleophile in various coupling reactions, allowing for the construction of larger, more elaborate molecules. researchgate.net
These reactions enable chemists to use nitro-amino benzoxazoles as starting materials for multi-step syntheses, leading to compounds with tailored properties for specific applications in materials science. mdpi.com
Applications in Catalyst Design and Ligand Development for Organometallic Chemistry
The benzoxazole framework, particularly when functionalized with potential donor atoms, serves as an excellent ligand scaffold for coordinating with transition metals to form organometallic complexes. These complexes often exhibit significant catalytic activity in a variety of organic transformations. The nitrogen atom within the oxazole (B20620) ring and the exocyclic amino group can both act as coordination sites, allowing the molecule to function as a bidentate or monodentate ligand.
Benzoxazole-containing ligands have been successfully employed in forming complexes with metals such as palladium(II), ruthenium(II), and copper(II). thieme-connect.comresearchgate.netresearchgate.net These metal complexes have demonstrated utility in several key catalytic processes:
Cross-Coupling Reactions: Palladium-benzoxazole complexes have shown activity in Suzuki-Miyaura and Heck coupling reactions, which are fundamental for forming carbon-carbon bonds. thieme-connect.comacs.org The benzoxazole moiety can act as an innate directing group, facilitating the C-H activation and arylation of adjacent rings. thieme-connect.com
Oxidation Reactions: Copper(II) complexes featuring redox-active benzoxazole iminosemiquinone ligands have been developed as catalysts for the aerobic oxidation of alcohols to aldehydes, mimicking the function of enzymes like galactose oxidase. researchgate.net
Polymerization: Certain nickel, cobalt, and iron complexes with benzoxazole-derived ligands have been investigated for their ability to catalyze ethylene (B1197577) oligomerization. core.ac.uk
The electronic properties of the benzoxazole ligand, which can be tuned by substituents like the nitro group, play a crucial role in modulating the stability and reactivity of the metal center, thereby influencing the efficiency and selectivity of the catalytic cycle. nih.gov
Table 1: Examples of Benzoxazole-Based Metal Complexes in Catalysis
| Metal Center | Ligand Type | Catalytic Application | Reference |
| Palladium(II) | 2-Arylbenzoxazole | C-H Arylation | thieme-connect.com |
| Ruthenium(II) | 2-(2-hydroxyphenyl)benzoxazole | Ligand Exchange / Cleavage | researchgate.net |
| Copper(II) | Benzoxazole iminosemiquinone | Aerobic Alcohol Oxidation | researchgate.net |
| Nickel(II) | Ni2(BDC)2(DABCO) MOF | C-H Arylation of Benzoxazole |
Integration into Advanced Functional Materials (e.g., Polymers, Optoelectronic Devices)
The rigid, planar structure and high thermal stability of the benzoxazole ring make it an ideal component for advanced functional materials, particularly high-performance polymers and materials for optoelectronic devices.
High-Performance Polymers: Polybenzoxazoles (PBOs) are a class of polymers known for their exceptional thermal and oxidative stability, high mechanical strength, and excellent dielectric properties. By integrating pre-formed benzoxazole structures into a polyimide backbone, researchers have created poly(benzoxazole imide) (PBOI) copolymers with excellent film-forming properties and low dielectric constants, which are crucial for applications in microelectronics. acs.org The introduction of specific structural units, such as naphthalene (B1677914) rings, into the PBO main chain can further enhance the dielectric constant and breakdown strength, improving the energy storage capabilities of the polymer films for high-temperature applications. acs.org
Optoelectronic Devices: Benzoxazole derivatives featuring electron donor-acceptor (D-π-A) architectures exhibit promising optical and electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The combination of an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) on the conjugated benzoxazole system facilitates intramolecular charge transfer (ICT), which is key to their function. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have shown that introducing nitro fragments can enhance electron density and shift light absorption into the visible region. mdpi.com Such functionalized benzoxazoles are investigated as emitters in OLEDs. For instance, certain bis-chromophore benzoxazole derivatives have been used to create efficient deep-blue OLEDs, a color that is particularly challenging to achieve with high stability and saturation. spiedigitallibrary.org
Table 2: Properties of Benzoxazole-Containing Functional Materials
| Material Type | Benzoxazole Derivative | Key Property | Application | Reference |
| Polymer | Poly(benzoxazole imide) (PBOI) | Low dielectric constant, film-forming | Microelectronics | acs.org |
| Polymer | Naphthalene-containing PBO | High-temperature energy storage | Dielectric films | acs.org |
| Small Molecule | Donor-π-Acceptor Benzoxazole | Tunable optical/electronic properties | OLEDs, Solar Cells | mdpi.com |
| Small Molecule | 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole | Efficient deep-blue emission | OLEDs | spiedigitallibrary.org |
Development of Chemo-Sensors and Fluorescent Probes based on Benzoxazole Scaffolds
The inherent fluorescence of many benzoxazole derivatives makes them exceptional candidates for the development of chemo-sensors and fluorescent probes. periodikos.com.bracs.org Their photophysical properties, such as absorption and emission wavelengths, can be finely tuned through chemical modification. The benzoxazole core often serves as the fluorophore (the signaling unit), while other parts of the molecule are designed as receptors for specific analytes.
Benzoxazole-based sensors are frequently designed to detect metal ions through mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). mdpi.com Upon binding of the target ion, a conformational or electronic change occurs in the sensor molecule, leading to a significant change in its fluorescence intensity—often a "turn-on" response where a weakly fluorescent compound becomes highly emissive. phantomsfoundation.com
Research has demonstrated the efficacy of benzoxazole-based probes for detecting a variety of environmentally and biologically relevant ions:
Zinc (Zn²⁺) and Cadmium (Cd²⁺): Macrocyclic ligands incorporating a benzoxazole fluorophore have been synthesized to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a distinct fluorescent response. mdpi.comresearchgate.net
Mercury (Hg²⁺): Probes based on the related 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) fluorophore have been developed for the highly selective and sensitive detection of Hg²⁺, which triggers a 46-fold fluorescence enhancement. nih.gov
Iron (Fe³⁺): A rhodamine-based probe functionalized with 2-aminobenzoxazole (B146116) was designed for the reversible detection of Fe³⁺, which induces a strong fluorescence emission and a visible color change. rsc.org
These sensors offer advantages such as high sensitivity, rapid response times, and the potential for real-time monitoring of analytes in various media. nih.gov
Table 3: Benzoxazole-Based Fluorescent Probes and Their Targets
| Probe Structural Base | Target Analyte | Sensing Mechanism | Key Observation | Reference |
| Benzoxazole Macrocycle | Zn²⁺, Cd²⁺ | CHEF | Fluorescence turn-on | mdpi.com |
| 2-(2'-aminophenyl)benzoxazole | Zn²⁺ | PET | 25-fold fluorescence enhancement | |
| 4-amino-7-nitro-2,1,3-benzoxadiazole | Hg²⁺ | PET | 46-fold fluorescence enhancement | nih.gov |
| Rhodamine-2-aminobenzoxazole | Fe³⁺ | Coordination | Strong emission and color change | rsc.org |
| Benzoxazole Dye | Biological Thiols | Disulfide Cleavage | Fluorescence turn-on, color change | phantomsfoundation.com |
Role in Dyes and Pigments Chemistry for Novel Colorants
The conjugated aromatic system of the benzoxazole ring, combined with the electronic influence of substituents, makes it a valuable chromophore for the synthesis of dyes and pigments. The amino group present in molecules like this compound is particularly important as it allows for the creation of azo dyes.
Azo dyes, characterized by the -N=N- functional group, are one of the most important classes of industrial colorants. nih.gov They are synthesized via a two-step process:
Diazotization: A primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca
Azo Coupling: The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, to form the stable azo compound. unb.cacuhk.edu.hk
Researchers have synthesized novel azo disperse dyes by diazotizing amino-benzoxazole derivatives and coupling them with various substituted anilines. orientjchem.org The resulting dyes can be used for coloring synthetic fibers like polyester. orientjchem.org The final color of the dye is determined by the entire conjugated system, including the benzoxazole core, the azo bridge, and the coupling component. The presence of an electron-withdrawing nitro group and an electron-donating amino group on the benzoxazole ring creates a "push-pull" system that can shift the absorption maximum to longer wavelengths, resulting in deeper colors (a bathochromic shift). This principle allows for the rational design of novel colorants with specific desired hues.
Advanced Analytical Methodologies for the Characterization and Quantification of 5 Nitro 2,1 Benzoxazol 3 Amine in Research Matrices
High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 5-Nitro-2,1-benzoxazol-3-amine. The development of a robust HPLC method is critical for assessing the purity of synthesized batches and for real-time monitoring of reaction progress to optimize synthesis conditions.
A typical approach involves reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. For a compound with the polarity of this compound, a C18 column is a common first choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or phosphoric acid to ensure consistent ionization of the analyte) and an organic solvent (such as acetonitrile (B52724) or methanol). sielc.com
Method development focuses on optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-separated from any impurities or starting materials. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components in a complex reaction mixture. Detection is typically performed using a UV-Vis detector, as the aromatic and nitro-functionalized structure of the molecule is expected to exhibit strong absorbance in the UV region. An analytical method for a structurally similar compound, 2-amino-5-nitrophenol, was successfully developed using HPLC, demonstrating good linearity, accuracy, and precision. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitroamines
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm | Provides a nonpolar stationary phase for reversed-phase separation. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A polar mobile phase system; formic acid helps in peak shaping. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and influences resolution. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths to detect and quantify the analyte. |
| Injection Volume | 10 µL | The volume of the sample introduced into the system. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
This table presents a typical starting point for method development based on established methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, which can lead to decomposition in the hot injector port. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.
The primary amine group in the molecule is the most common site for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound.
Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can confirm the identity of the compound. This technique is particularly useful for identifying trace-level impurities and reaction byproducts that may not be resolved by HPLC. Studies on other amino acid derivatives have shown that GC-MS provides valuable information on fragmentation processes that help identify the core structure. capes.gov.br
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization
Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of this compound. The presence of the electrochemically active nitro group (-NO₂) makes this compound an excellent candidate for such analysis.
In a typical CV experiment, the compound is dissolved in a suitable solvent containing a supporting electrolyte, and a potential is swept between two limits. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram. For aromatic nitro compounds, the voltammogram typically shows an irreversible reduction peak corresponding to the reduction of the nitro group. researchgate.net The potential at which this peak occurs provides information about the ease of reduction and the electronic environment of the molecule.
The electrochemical behavior of related benzoxazole (B165842) derivatives has been investigated, showing that the nitro group undergoes an irreversible reduction process. researchgate.net By studying the effect of scan rate on the peak current, information about the diffusion coefficient and the number of electrons transferred in the redox process can be determined. This characterization is valuable for understanding the compound's electronic properties and its potential role in redox-mediated biological or chemical processes.
Table 2: Expected Electrochemical Data from Cyclic Voltammetry
| Parameter | Expected Observation | Significance |
|---|---|---|
| Cathodic Peak Potential (Epc) | A distinct peak in the negative potential range. | Indicates the potential at which the nitro group is reduced. |
| Anodic Peak | Likely absent. | Suggests the reduction process is chemically irreversible. |
| Peak Current (Ipc) | Proportional to the analyte concentration. | Can be used for quantitative analysis. |
| Scan Rate Dependence | Peak current increases with the square root of the scan rate. | Confirms a diffusion-controlled electrochemical process. |
This data is extrapolated from studies on structurally similar nitro-substituted benzoxazole compounds. researchgate.net
Quantitative Spectrophotometric Assays (UV-Vis, Fluorescence) for Concentration Determination
Spectrophotometric assays offer a rapid and straightforward method for determining the concentration of this compound in solution.
UV-Vis Spectroscopy: Aromatic nitro compounds typically exhibit strong absorption in the ultraviolet-visible (UV-Vis) range due to π→π* and n→π* electronic transitions. To perform a quantitative analysis, a UV-Vis spectrum is first recorded to identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the compound. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple and cost-effective for routine concentration measurements in pure solutions. researchgate.net
Fluorescence Spectroscopy: While the native fluorescence of this compound may be limited due to the presence of the nitro group (which can quench fluorescence), fluorescence-based assays can be developed through derivatization. The primary amine group can be labeled with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with amines to yield highly fluorescent products. semanticscholar.orgresearchgate.net The fluorescence intensity of the resulting derivative is then measured, which is proportional to the initial concentration of the analyte. This approach offers significantly higher sensitivity and selectivity compared to UV-Vis absorption, making it suitable for quantifying low concentrations of the compound in complex research matrices.
Advanced Sample Preparation Techniques for Complex Research Samples
The analysis of this compound in complex matrices, such as reaction mixtures, biological fluids, or environmental samples, requires effective sample preparation to remove interfering substances and concentrate the analyte.
Liquid-Liquid Extraction (LLE): LLE is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For this compound, an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) could be used to extract the compound from an aqueous matrix after adjusting the pH to ensure the amine group is in its neutral, less polar form. nih.gov
Solid-Phase Extraction (SPE): SPE is a more advanced and efficient technique for sample cleanup and concentration. nih.govresearchgate.net The choice of the solid sorbent is crucial and depends on the properties of the analyte and the matrix.
Reversed-Phase SPE (RP-SPE): A C18 or polymer-based sorbent can be used to retain the moderately polar this compound from an aqueous sample. Interfering polar compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.
Normal-Phase SPE (NP-SPE): A polar sorbent like silica (B1680970) or alumina (B75360) can be used if the sample is dissolved in a nonpolar organic solvent. The analyte is retained on the polar stationary phase while nonpolar impurities are washed away. The compound is then eluted using a more polar solvent.
These techniques are essential for improving the accuracy and sensitivity of subsequent chromatographic or spectroscopic analyses by minimizing matrix effects and concentrating the analyte to detectable levels.
Future Research Directions and Uncharted Territories for 5 Nitro 2,1 Benzoxazol 3 Amine
Synergistic Integration of AI and Machine Learning in Reaction Prediction and Design
The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry offers a transformative approach to understanding and utilizing molecules like 5-Nitro-2,1-benzoxazol-3-amine. Computational methods are already pivotal in designing and understanding the properties of benzoxazole (B165842) derivatives. nih.govnih.gov Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully used to build predictive models for the biological activity of benzoxazole compounds. rsc.org These models provide crucial insights for lead optimization in drug discovery. rsc.org
Future research will leverage more advanced AI and ML algorithms to move beyond property prediction to reaction prediction and de novo design. For this compound, this could involve:
Predictive Synthesis: Developing ML models trained on vast reaction databases to predict the optimal conditions (catalysts, solvents, temperature) for synthesizing new derivatives, thereby minimizing empirical trial-and-error and improving efficiency.
De Novo Design: Employing generative AI models to design novel benzoxazole-based molecules with specific desired properties, such as enhanced binding affinity to a particular biological target like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or improved photophysical characteristics for imaging applications. nih.govmdpi.com
Mechanism Elucidation: Using AI to analyze complex reaction data and propose plausible mechanistic pathways for novel transformations, accelerating our understanding of the compound's fundamental reactivity.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application Area | Specific Task for this compound | Potential Impact | Relevant Research Context |
|---|---|---|---|
| Reaction Outcome Prediction | Predicting yields and side products for novel functionalization reactions of the amine or aromatic ring. | Accelerated synthesis planning; reduced waste. | General advancements in chemical synthesis prediction. |
| Generative Molecular Design | Designing new derivatives with optimized inhibitory activity against specific kinases (e.g., VEGFR-2). | Faster identification of potent drug candidates. | In silico studies of benzoxazoles as anticancer agents. nih.govrsc.org |
| Property Prediction (QSAR/QSPR) | Predicting solubility, toxicity, and photophysical properties (absorption/emission spectra) of new analogues. | Prioritization of synthetic targets; design of better molecular probes. | 3D-QSAR modeling of benzoxazole derivatives. rsc.org |
| Automated Mechanism Discovery | Analyzing computational and experimental data to uncover pathways for unprecedented transformations. | Fundamental understanding of reactivity; discovery of new synthetic routes. | Computational studies on benzoxazole electronic properties. mdpi.com |
Exploration of Novel Reactivity Modalities under Extreme Conditions (e.g., High Pressure, Low Temperature)
The chemical behavior of this compound under standard laboratory conditions provides only a glimpse of its potential reactivity. Extreme conditions, such as high pressure and cryogenic temperatures, represent uncharted territories that could unlock novel and otherwise inaccessible chemical transformations.
High-Pressure Chemistry: Applying high pressure can significantly alter reaction volumes and transition states, potentially favoring cycloaddition reactions or rearrangements that are kinetically or thermodynamically disfavored at ambient pressure. For this compound, this could lead to the synthesis of densely functionalized, strained ring systems with unique biological or material properties.
Low-Temperature (Cryogenic) Chemistry: Performing reactions at very low temperatures can enable the trapping and characterization of highly reactive intermediates that are fleeting at room temperature. This would allow for a detailed mechanistic investigation of reactions involving the nitro and amine groups, potentially enabling highly selective transformations by controlling the reaction pathway at a fundamental level.
Table 2: Hypothetical Transformations under Extreme Conditions
| Condition | Potential Transformation of this compound | Scientific Rationale |
|---|---|---|
| High Pressure (GPa range) | [4+2] Cycloaddition reactions with dienophiles across the benzene (B151609) ring. | Pressure can overcome aromaticity barriers, favoring reactions with a negative activation volume. |
| High Pressure (GPa range) | Solid-state polymerization or material synthesis. | Pressure can induce ordered packing and facilitate intermolecular reactions in the solid state. |
| Low Temperature (< -78 °C) | Generation and trapping of unstable nitronate anions or diazonium species. | Cryogenic temperatures can stabilize reactive intermediates, allowing for their subsequent reaction with specific electrophiles or nucleophiles. |
| Low Temperature (< -78 °C) | Kinetic control in regioselective aromatic substitution reactions. | Low temperatures can amplify small differences in activation energies between competing reaction pathways, enhancing selectivity. |
Development of Next-Generation Molecular Probes and Imaging Agents
The intrinsic structural features of this compound make it a highly promising scaffold for the development of advanced molecular probes and imaging agents. The benzoxazole core is a well-established pharmacophore found in various bioactive molecules, while the nitro group offers unique opportunities for detection and imaging. nih.govnih.gov
Fluorescent Probes: Related nitro-containing heterocyclic compounds, such as nitrobenzoxadiazole (NBD), are extensively used as small, neutral fluorophores for cellular imaging and biomarker detection. nih.govresearchgate.net Future work could focus on modifying the this compound structure to tune its photophysical properties (e.g., shifting emission to the near-infrared range for deeper tissue penetration) and to introduce specific functionalities for sensing biologically relevant analytes.
PET/SPECT Radiotracers: The development of carbon-11 (B1219553) labeled benzoxazole derivatives for Positron Emission Tomography (PET) imaging of receptors in the brain has already been demonstrated. nih.gov Similarly, the nitro group on the benzoxazole ring makes it an excellent candidate for developing radiolabeled probes for imaging tumor hypoxia, a critical factor in cancer progression and treatment resistance. nih.gov This follows the precedent of nitroimidazole-based radiopharmaceuticals used for this purpose. nih.gov
Photoacoustic Imaging Agents: The strong light absorption properties conferred by the nitroaromatic system could be leveraged to design novel agents for photoacoustic imaging, a high-resolution, non-invasive imaging modality.
Table 3: Potential Imaging Applications for this compound Derivatives
| Imaging Modality | Required Modification/Principle | Potential Application | Precedent |
|---|---|---|---|
| Fluorescence Microscopy | Functionalization to create "turn-on" probes for specific enzymes or ions. | Real-time tracking of biological processes in living cells. | Nitrobenzoxadiazole (NBD) as a fluorogenic reagent. nih.gov |
| Positron Emission Tomography (PET) | Incorporation of a positron-emitting isotope (e.g., 18F, 11C). | Imaging neuroreceptors or amyloid plaques in the brain. nih.govhumanjournals.com | 11C-labeled benzoxazoles for imaging 5-HT(3) receptors. nih.gov |
| Single Photon Emission Computed Tomography (SPECT) | Chelation of a gamma-emitting radionuclide (e.g., 99mTc). | Non-invasive imaging of tumor hypoxia. | 99mTc-labeled nitroimidazoles for hypoxia imaging. nih.gov |
Sustainable Synthesis and Circular Economy Principles for Benzoxazole Production
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry and the circular economy. Research into the synthesis of this compound and its derivatives must prioritize methods that are environmentally benign, energy-efficient, and minimize waste. mdpi.com Significant progress has already been made in the sustainable synthesis of the broader benzoxazole class. mdpi.commdpi.comacs.orgorganic-chemistry.org
Future research directions include:
Alternative Energy Sources: Moving beyond conventional heating to methods like microwave irradiation, sonochemistry (ultrasound), and mechanochemistry (ball-milling), which can dramatically reduce reaction times and energy consumption. mdpi.combohrium.com
Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents (DES). mdpi.comorganic-chemistry.org
Catalysis: Developing highly efficient and recyclable catalysts, including metal nanoparticles or organocatalysts, to replace stoichiometric reagents and reduce waste streams. organic-chemistry.orgbohrium.com
Circular Economy: Designing synthetic pathways that utilize renewable feedstocks or waste streams as starting materials. Furthermore, developing methods for the degradation and recycling of benzoxazole-based materials at the end of their life cycle is a long-term goal.
Table 4: Comparison of Synthetic Methodologies for Benzoxazoles
| Methodology | Key Principles | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Often uses strong acids, high temperatures, and volatile organic solvents. | Well-established procedures. | mdpi.com |
| Microwave-Assisted | Direct heating of polar molecules via microwave irradiation. | Rapid reaction rates, higher yields, improved energy efficiency. | mdpi.com |
| Ultrasound-Assisted (Sonochemistry) | Uses acoustic cavitation to create localized high-energy zones. | Enhanced reaction rates, often at lower bulk temperatures. | mdpi.combohrium.com |
| Mechanochemistry | Reactions induced by mechanical force (grinding, milling), often solvent-free. | Reduced solvent use, access to different reactivity. | mdpi.com |
| Aqueous Medium Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, low cost, improved safety. | organic-chemistry.org |
| Electrochemical Synthesis | Using electricity to drive redox reactions, avoiding chemical oxidants/reductants. | High atom economy, generates only H2 as a byproduct. | organic-chemistry.org |
Discovery of Unprecedented Mechanistic Pathways and Transformations
The unique electronic landscape of this compound—created by the interplay of the electron-donating amine, the electron-withdrawing nitro group, and the fused aromatic system—suggests a rich and largely unexplored reactive potential. The position of the nitro group is known to have a profound impact on the reactivity of the benzoxazole system. acs.org Future research should aim to discover and understand novel mechanistic pathways and transformations that are not accessible with simpler benzoxazoles.
Potential areas for exploration include:
Cascade Reactions: Designing one-pot reactions where an initial transformation of the amine or nitro group triggers a cascade of intramolecular cyclizations or rearrangements, rapidly building molecular complexity. The reactivity of nitro groups in facilitating cascade reactions to form complex heterocycles is a known concept that could be applied here. rsc.org
Photochemical Transformations: Investigating the excited-state reactivity of the molecule, where UV or visible light could be used to induce unique cycloadditions, rearrangements, or redox processes involving the nitroaromatic system.
Biotransformations: Exploring the metabolic pathways of this compound using enzymatic systems (e.g., cytochrome P450) to identify novel metabolites that may possess their own biological activities. nih.gov This can also inspire new synthetic strategies based on biomimetic reactions.
Table 5: Proposed Novel Transformations for this compound
| Reaction Class | Proposed Transformation | Potential Outcome |
|---|---|---|
| Reductive Cyclization | Selective reduction of the nitro group followed by intramolecular cyclization with a substituent introduced at the amine. | Formation of novel polycyclic heterocyclic systems. |
| Vicarious Nucleophilic Substitution (VNS) | Reaction with nucleophiles to substitute hydrogen on the electron-deficient aromatic ring. | A direct method for C-H functionalization of the benzoxazole core. |
| Transition-Metal-Catalyzed Cross-Coupling | Diazotization of the amine group followed by Sandmeyer-type or other cross-coupling reactions. | Introduction of a wide variety of functional groups at the 3-position. |
| Intramolecular Rearrangement | Thermal or photochemical rearrangement involving the nitro and oxazole (B20620) moieties. | Access to new isomeric heterocyclic scaffolds. |
Interdisciplinary Collaboration in the Study of Complex Organic Systems
Unlocking the full potential of a multifunctional molecule like this compound is not a task for a single discipline. Future breakthroughs will be driven by robust interdisciplinary collaborations that bridge the gaps between different scientific fields.
Chemistry and Biology: Synthetic chemists can create novel derivatives, which are then evaluated by pharmacologists and biochemists to understand their interactions with biological systems, such as their effects on cancer cell lines or their ability to inhibit specific enzymes. nih.govmdpi.com
Experimental and Computational Chemistry: Experimentalists can synthesize and test compounds, while computational chemists can build predictive models (e.g., molecular docking, QSAR) to explain the observed results and guide the design of the next generation of molecules. rsc.orgnih.gov
Academia and Industry/Non-Profits: Collaborative platforms, such as Open Synthesis Networks, can connect academic researchers with organizations like the Drugs for Neglected Diseases initiative (DNDi) to translate fundamental research into tangible solutions for global health challenges. dndi.org
Chemistry and Materials Science: Chemists can focus on the synthesis and functionalization of the molecule, while materials scientists can explore its incorporation into polymers, nanoscale devices, or sensors, leveraging its unique electronic and optical properties.
Such collaborations create a synergistic cycle of design, synthesis, testing, and understanding that is essential for tackling complex scientific problems and translating molecular discoveries into practical applications.
Mentioned Compounds
Table 6: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| nitrobenzoxadiazole (NBD) |
| nitrobenzoselenadiazole (NBSD) |
| nitroimidazole |
| samarium triflate |
| copper(II) ferrite |
| sorafenib |
| sunitinib |
| lucitanib |
| celecoxib |
| diclofenac |
| carbon disulphide |
| potassium hydroxide |
| 4-aminobenzoic acid |
| chloroacetyl chloride |
Q & A
Q. How can researchers optimize the synthesis of 5-nitro-2,1-benzoxazol-3-amine to improve yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For nitro-substituted benzoxazoles, key factors include:
- Temperature control : Nitration reactions often require precise thermal conditions to avoid side products like dinitro derivatives .
- Catalyst selection : Use of Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance regioselectivity during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve intermediate stability during benzoxazole ring formation . Monitor progress via TLC/HPLC and characterize intermediates using FT-IR to track nitro-group incorporation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and nitro-group positioning. Note: Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may complicate interpretation .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and rule out halogenated impurities .
- X-ray crystallography : For unambiguous structural confirmation, though crystallization challenges are common due to nitro-group steric effects .
Q. How does the nitro group influence the stability of this compound under varying pH and light conditions?
Methodological Answer: Stability studies should include:
- Photodegradation assays : Expose the compound to UV-Vis light (300–500 nm) and monitor decomposition via UV spectroscopy. Nitro groups are prone to photoreduction, forming amine byproducts .
- pH-dependent hydrolysis : Test in buffers (pH 1–13) at 37°C. Nitrobenzoxazoles are typically stable in acidic conditions but may hydrolyze in alkaline media, forming benzoxazolone derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer: Combine quantum mechanics (QM) and molecular dynamics (MD) simulations:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition) .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .
Q. What strategies resolve contradictions in spectral data for nitro-substituted benzoxazoles?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Address this by:
- Variable-temperature NMR : Detect tautomeric shifts (e.g., nitro ↔ aci-nitro forms) in DMSO-d₆ .
- Solvatochromic studies : Compare UV-Vis spectra in solvents of varying polarity. Nitrobenzoxazoles exhibit redshifted absorbance in polar solvents due to enhanced charge-transfer transitions .
Q. How can researchers design fluorescence probes using this compound derivatives?
Methodological Answer: Modify the core structure to enhance fluorescence quantum yield:
- Substituent engineering : Introduce electron-donating groups (e.g., -NH₂) at the 5-position to create push-pull systems .
- Metal ion coordination : Chelating groups (e.g., quinoline) can be added to the benzoxazole scaffold for selective ion detection . Validate using fluorescence lifetime imaging (FLIM) in cellular models .
Q. What experimental approaches reconcile discrepancies between in vitro and in vivo pharmacological data for this compound?
Methodological Answer: Discrepancies may stem from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify major metabolites in liver microsomes .
- Pharmacokinetic studies : Compare plasma half-life (t₁/₂) and tissue distribution in rodent models .
- Target engagement assays : Employ thermal shift assays (TSA) to confirm binding to intended biological targets .
Methodological Resources
- Spectral Interpretation : Cross-reference with databases like CAS Common Chemistry for validated spectral data .
- Synthetic Protocols : Adapt methods from structurally analogous compounds (e.g., 5-bromo-2,1,3-benzoxadiazole) .
- Ethical Compliance : Follow institutional safety protocols for nitro-containing compounds, including waste disposal and exposure limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
